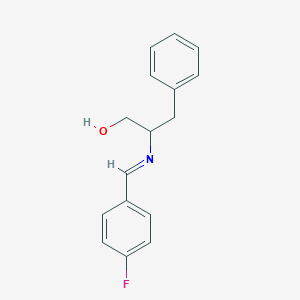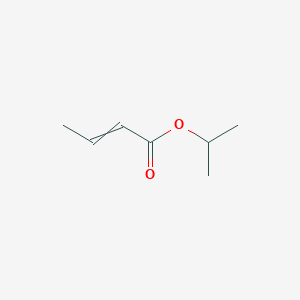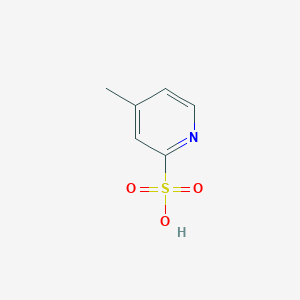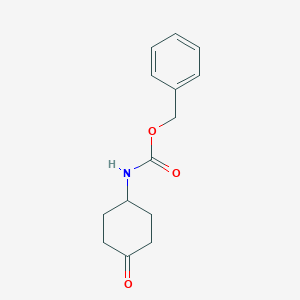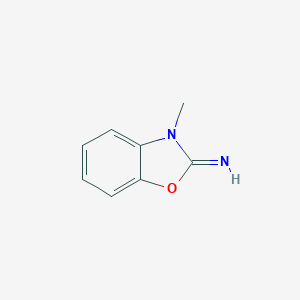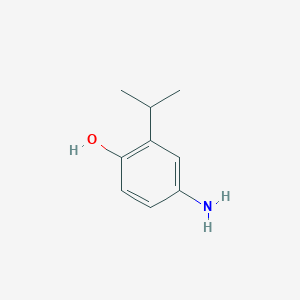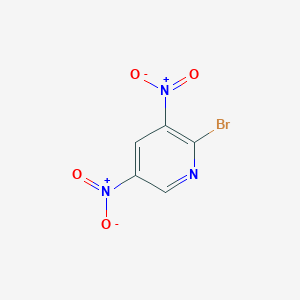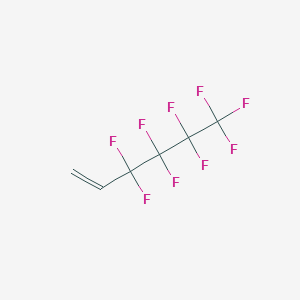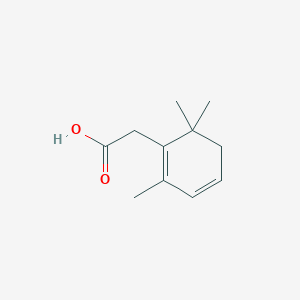
2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a derivative of cyclohexadiene and is characterized by its unique structure, which includes a cyclohexadiene ring substituted with three methyl groups and an acetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions: 2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the cyclohexadiene ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In industrial settings, homosafranic acid is produced using large-scale organic synthesis techniques. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The raw materials are carefully selected, and the reaction parameters are controlled to minimize impurities and maximize yield.
化学反应分析
Types of Reactions: 2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert homosafranic acid into alcohols or alkanes.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of esters and amides.
科学研究应用
2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism by which homosafranic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can modulate enzyme activities, alter gene expression, and affect cellular signaling pathways. These interactions lead to various biological effects, such as antimicrobial and anti-inflammatory activities.
相似化合物的比较
2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid is unique due to its specific structural features and chemical properties. Similar compounds include:
Safranic acid: Differing in the position and number of substituents on the cyclohexadiene ring.
Cinnamic acid: Similar in having an aromatic ring with an acetic acid moiety but differs in the type of ring structure.
Ferulic acid: Contains a similar acetic acid moiety but has different substituents on the aromatic ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of homosafranic acid.
属性
CAS 编号 |
19355-56-7 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC 名称 |
2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid |
InChI |
InChI=1S/C11H16O2/c1-8-5-4-6-11(2,3)9(8)7-10(12)13/h4-5H,6-7H2,1-3H3,(H,12,13) |
InChI 键 |
PKZYYSWUCZAZLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC=C1)(C)C)CC(=O)O |
规范 SMILES |
CC1=C(C(CC=C1)(C)C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


